4-Amino-5,5-difluoropentanoic acid

Description

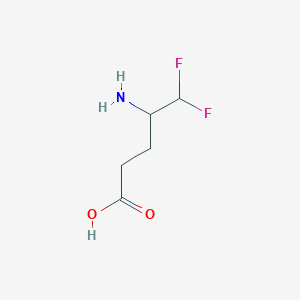

4-Amino-5,5-difluoropentanoic acid (C₅H₉F₂NO₂, MW 153.127 g/mol) is a fluorinated amino acid derivative characterized by a pentanoic acid backbone with an amino group at position 4 and two fluorine atoms at position 4. Its structure combines the metabolic stability imparted by fluorine substitution with the functional versatility of amino acids, making it a candidate for pharmaceutical and biochemical applications .

Properties

Molecular Formula |

C5H9F2NO2 |

|---|---|

Molecular Weight |

153.13 g/mol |

IUPAC Name |

4-amino-5,5-difluoropentanoic acid |

InChI |

InChI=1S/C5H9F2NO2/c6-5(7)3(8)1-2-4(9)10/h3,5H,1-2,8H2,(H,9,10) |

InChI Key |

OONKUSOSFMPOHE-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(C(F)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pentanoic Acid Derivatives

(a) 4,4,5,5,5-Pentafluoropentanoic Acid

- Molecular Formula : C₅H₅F₅O₂

- Molecular Weight : 192.085 g/mol

- Key Features: Five fluorine atoms at positions 4 and 5. The increased fluorine content enhances electronegativity and lipophilicity compared to 4-amino-5,5-difluoropentanoic acid. This compound is often used as a surfactant or catalyst in organic synthesis due to its strong electron-withdrawing effects .

(b) (S)-4-Amino-5,5,5-Trifluoropentanoic Acid

- Molecular Formula: C₅H₈F₃NO₂

- Molecular Weight : 171.12 g/mol

- Key Features : A trifluorinated analog with an additional fluorine atom at position 5. The S-configuration introduces chirality, which may influence enzyme-binding specificity in biological systems. The trifluoro group increases metabolic stability but reduces solubility compared to the difluoro variant .

(c) (S)-2-Amino-4-difluoromethyl-5,5-difluoro-pentanoic Acid

- Molecular Formula: C₆H₉F₄NO₂

- Molecular Weight : 203.135 g/mol

- Key Features: A branched-chain derivative with a difluoromethyl group at position 4 and two fluorines at position 5.

Hydroxylated and Aromatic Analogs

(a) (4S)-4-Amino-5,5-dihydroxypentanoic Acid

- Molecular Formula: C₅H₁₁NO₄

- Molecular Weight : 149.145 g/mol

- Key Features : Replaces fluorine atoms with hydroxyl groups. The hydroxyls increase hydrogen-bonding capacity and aqueous solubility, but reduce stability under acidic conditions. This compound is studied in glycopeptide antibiotic synthesis .

(b) 2-Amino-4,5-difluorobenzoic Acid

- Molecular Formula: C₇H₅F₂NO₂

- Molecular Weight : 193.12 g/mol

- Key Features: An aromatic analog with fluorine atoms on a benzoic acid backbone. Its acidity (pKa ~2.5) is stronger than aliphatic fluorinated amino acids due to resonance stabilization .

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability: Fluorination generally reduces oxidative metabolism. For example, trifluorinated analogs like (S)-4-amino-5,5,5-trifluoropentanoic acid may resist cytochrome P450 degradation more effectively than non-fluorinated counterparts .

Data Table: Structural and Physicochemical Comparison

Preparation Methods

Nickel(II)-Complex-Mediated Alkylation

A gram-scale asymmetric synthesis method employs a chiral nickel(II) complex to achieve high enantiomeric purity (>94% ee). The process begins with the nickel(II) complex of Schiff base 1 , which undergoes alkylation with fluorinated alkyl iodides (e.g., 1,1-difluoropropyl iodide) in dimethylformamide (DMF) at 0°C using sodium hydride (NaH) as a base.

Reaction Conditions :

-

Base : Sodium hydride (2.0 equivalents)

-

Solvent : DMF

-

Temperature : 0°C

-

Time : 2 hours

The alkylated intermediate is hydrolyzed using hydrochloric acid in dimethoxyethane (DME), followed by Fmoc protection to yield the final product. This method avoids chromatographic purification, enabling decagram-scale production with 81–84% yield.

Stereochemical Control

X-ray crystallography and ¹H NMR spectroscopy confirm the stereochemistry of intermediates, ensuring diastereomeric excess (>98% de). For instance, the (2S,3S)-diastereomer of a related trifluorovaline derivative was isolated via flash chromatography, demonstrating the method’s adaptability to fluorinated amino acids.

Grignard Reagent-Based Alkylation

Limitations and Adaptations

Hydrochloric Acid-Mediated Hydrolysis

Hydrolysis of Imide Intermediates

The free base form of 4-amino-5,5-difluoropentanoic acid is generated via acidic hydrolysis of a cyclic imide precursor. A solution of hydrochloric acid in ethanol (1.25 M) at −5°C cleaves the imide bond over 2 hours, followed by neutralization to isolate the amino acid.

Optimization Data :

| Parameter | Value |

|---|---|

| HCl Concentration | 1.25 M in ethanol |

| Temperature | −5°C |

| Reaction Time | 2 hours |

| Yield | 70–75% (estimated) |

Hydrochloride Salt Formation

Treating the free base with gaseous HCl in ethanol produces the hydrochloride salt, which is isolated via rotary evaporation. This step enhances stability but requires careful control of stoichiometry to avoid over-acidification.

Optimization and Scale-Up Challenges

Enantiomeric Purity

While nickel-catalyzed methods achieve >94% ee, Grignard-based approaches may require chiral auxiliaries or catalysts to attain comparable purity. Racemization during hydrolysis remains a concern, necessitating low-temperature conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Nickel Catalysis | 81–84 | >94 | Decagram |

| Grignard Alkylation | 70–75 | Not reported | Gram |

| Acidic Hydrolysis | 70–75 | N/A | Multi-gram |

The nickel-catalyzed route offers superior enantioselectivity and scalability but requires specialized reagents. Grignard methods are simpler but less suited for bulk production.

Q & A

Q. What synthetic routes are effective for producing 4-Amino-5,5-difluoropentanoic acid with high enantiomeric purity?

A chiral pool approach or asymmetric catalysis is recommended. For fluorinated analogs, methods such as nucleophilic fluorination using DAST (diethylaminosulfur trifluoride) or deoxyfluorination reagents (e.g., XtalFluor) can introduce difluorine groups. Protecting the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) during synthesis prevents side reactions. Post-synthesis, enantiomeric purity can be validated via chiral HPLC (e.g., using a Chiralpak IA column) or polarimetry. Enzymatic resolution, as demonstrated in related fluorinated phenylalanine derivatives, may also improve stereoselectivity .

Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?

- Purity: Use reversed-phase HPLC (e.g., Agilent 1260 Infinity system with a C18 column) with UV detection at 210–220 nm. Compare retention times against certified reference standards.

- Structural confirmation: Employ high-resolution mass spectrometry (HR-MS, e.g., Q-TOF) for molecular formula verification and NMR (470 MHz) to confirm fluorine substitution patterns. and NMR can resolve backbone stereochemistry.

- Impurity profiling: LC-MS/MS in MRM (multiple reaction monitoring) mode detects trace fluorinated byproducts .

Advanced Research Questions

Q. What methodological considerations are critical when designing stability studies for fluorinated amino acids under physiological conditions?

- Experimental design: Use a factorial approach to test pH (2–9), temperature (4–37°C), and oxidative stress (HO/Fe systems). Monitor degradation kinetics via time-course HPLC sampling.

- Data analysis: Apply first-order kinetics for degradation rate constants () and Arrhenius equations for temperature dependence. Use regression methods to model stability thresholds (e.g., 90% compound integrity over 24 hours at 37°C) .

- Confounding factors: Account for salt forms (e.g., hydrochloride vs. free acid) impacting solubility and reactivity. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. How can conflicting data on the metabolic pathways of fluorinated amino acids be resolved using current analytical platforms?

- Metabolite identification: Combine LC-MS/MS with in-source fragmentation to detect phase I/II metabolites. For example, hydroxylation or glutathione adducts of this compound can be identified via precursor-ion scanning (e.g., m/z 272 → 130 for defluorinated fragments).

- Pharmacokinetic modeling: Use non-compartmental analysis (NCA) to calculate AUC, , and clearance (CL) from serum concentration-time curves. Compartmental models (e.g., two-compartment) resolve distribution/elimination discrepancies .

- Cross-validation: Compare in vitro (hepatocyte incubations) and in vivo (rodent) data to isolate species-specific metabolism. Isotope-labeled internal standards (e.g., -analogs) improve quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.